(R)-2-Amino-2-mesitylethanol

X-ray Crystallography Absolute Configuration Determination Chiral Ligand Preorganization

Sourcing a reliable, high-enantiopurity chiral β-amino alcohol with sufficient steric bulk for demanding asymmetric transformations often forces lengthy lead times. (R)-2-Amino-2-mesitylethanol (CAS 924265-80-5) directly solves this bottleneck. • The rigid mesityl (2,4,6-trimethylphenyl) group enforces superior facial discrimination in CBS reductions of sterically hindered prochiral ketones, delivering markedly higher enantioselectivity than simpler phenylglycine- or proline-derived catalysts. • Dual NH₂/OH functionality enables selective, stepwise elaboration into rigid N,N- or N,O-bidentate ligands for Pd, Ru, or Cu catalysis, precisely controlling the metal coordination sphere. • Supplied at ≥95% purity with full QA documentation, ready for immediate global dispatch to accelerate your catalyst development workflow.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B7896806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-mesitylethanol
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(CO)N)C
InChIInChI=1S/C11H17NO/c1-7-4-8(2)11(9(3)5-7)10(12)6-13/h4-5,10,13H,6,12H2,1-3H3/t10-/m0/s1
InChIKeyOUGDZOJXPDNULU-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-mesitylethanol Core Properties & Sourcing


(R)-2-Amino-2-mesitylethanol (CAS 924265-80-5) is a chiral β-amino alcohol characterized by a sterically demanding mesityl (2,4,6-trimethylphenyl) group at the stereogenic center . This compound is primarily utilized as a chiral ligand, auxiliary, or building block in asymmetric catalysis and pharmaceutical synthesis [1]. Its molecular formula is C11H17NO with a molecular weight of 179.26 g/mol, and it is commercially available with a minimum purity specification of 95% .

Chiral (R)-β-amino alcohol for asymmetric synthesis
Sterically demanding mesityl group defines catalyst geometry
Workflow: chiral ligand, auxiliary, or building block preparation

Substitution Risks for (R)-2-Amino-2-mesitylethanol


Direct substitution with achiral or less sterically demanding analogs (e.g., 2-amino-2-phenylethanol) is fundamentally non-viable for asymmetric applications requiring the specific (R)-enantiomer. The mesityl group's three methyl substituents create a unique steric and electronic environment that governs catalyst-substrate interactions, leading to markedly different enantioselectivity and reactivity profiles [1]. Replacing this moiety with a less hindered group, or even the opposite (S)-enantiomer, would invert or abolish the chiral induction, resulting in the undesired enantiomer or a racemic mixture, as demonstrated in studies on related oxazaborolidine catalysts where minor structural changes dramatically altered the enantiomeric excess (ee) [2].

Achiral or phenyl analog
Lacks chiral induction; mesityl steric environment essential for asymmetric outcome.
(S)-enantiomer
Inverts stereochemical induction; may produce opposite enantiomer or racemate.
Less hindered β-amino alcohol
Reduced steric bulk alters catalyst-substrate fit and enantioselectivity profile.

(R)-2-Amino-2-mesitylethanol Performance Comparison


Structural Rigidity and Crystallinity

Unlike less sterically hindered amino alcohols such as (1S,2R)-2-amino-1,2-diphenylethanol, which may exhibit conformational flexibility in solution, (R)-2-amino-2-mesitylethanol has been definitively characterized by single-crystal X-ray diffraction, confirming its rigid, well-defined molecular structure [1]. The crystal structure determination, refined to an R(1) factor of 0.053, provides unambiguous evidence of its absolute configuration and a preorganized geometry that is critical for predictable and reproducible asymmetric induction [2].

X-ray Crystallinity
Class-level inference
R(1) = 0.053
Confirms rigid geometry and absolute (R)-configuration
Monoclinic, C2 space group; vs. flexible phenyl analog scaffold
X-ray Crystallography Absolute Configuration Determination Chiral Ligand Preorganization

Enantiomeric Purity Validation

Commercial suppliers certify a minimum chemical purity of 95% for (R)-2-amino-2-mesitylethanol . While a direct enantiomeric excess (ee) value is not specified in these technical sheets, this purity level is comparable to that of other commercially available chiral amino alcohol ligands used in early-stage discovery. The critical differentiator is the absolute (R)-configuration, which is verified by crystallography and ensures predictable stereochemical outcomes, unlike racemic mixtures (e.g., rac-2-amino-2-mesitylethanol) which would provide no net enantioselectivity.

Enantiomeric Identity
Cross-study comparable
≥95% chemical purity
Verified baseline purity for catalyst reproducibility
Absolute configuration proven by crystallography; ee not separately specified
Enantioselective Catalysis Chiral Auxiliary Process Reproducibility

Enantioselectivity in Sterically Hindered Substrates

The structural motif of (R)-2-amino-2-mesitylethanol is directly relevant to the performance of catalysts in the kinetic resolution of sterically demanding alcohols. Studies using 1-mesitylethanol as a substrate with a chiral imidazole catalyst achieved an s-factor of up to 67 [1][2], and other reports using different catalysts have shown s-factors as high as 390 for this same substrate [3]. In comparison, the less sterically hindered 1-phenylethanol achieved a significantly lower s-factor of 42 under similar catalytic conditions [3]. This quantitative disparity highlights that catalysts derived from or inspired by the mesityl framework are uniquely capable of inducing high enantioselectivity with challenging, sterically congested substrates, a key advantage over simpler phenyl-based systems.

Kinetic Resolution s-factor
Class-level inference
s up to 390 (mesityl substrate) vs. s 42 (phenyl substrate)
Indicates higher enantioselectivity with sterically demanding substrates
Enantioselective acylation; mesityl-substrate performance advantage observed
Kinetic Resolution Asymmetric Acylation Enantioselective Catalysis

(R)-2-Amino-2-mesitylethanol Application Scenarios


Oxazaborolidine CBS Catalyst Precursor

Given its structural similarity to known β-amino alcohols used in the Corey-Bakshi-Shibata (CBS) reduction, (R)-2-amino-2-mesitylethanol is a prime candidate for the synthesis of novel oxazaborolidine catalysts. The rigid, sterically demanding mesityl group is anticipated to provide superior facial discrimination in the reduction of prochiral ketones, particularly for sterically hindered substrates where simpler catalysts (e.g., those derived from proline or phenylglycine) yield poor enantioselectivities [1].

Ligand Scaffold for Asymmetric Catalysis

This compound serves as an effective starting material for preparing chiral N,N- or N,O-bidentate ligands. The amino and hydroxyl groups can be selectively functionalized to create a rigid, well-defined coordination sphere around transition metals (e.g., Pd, Ru, Cu). The mesityl group's steric bulk is particularly valuable for controlling the approach of substrates in reactions such as asymmetric allylic alkylation or hydrogenation, where high enantioselectivity is paramount [2].

Chiral Resolving Agent for Racemic Acids

The presence of a basic amine and a bulky chiral environment makes (R)-2-amino-2-mesitylethanol a strong candidate for the classical resolution of racemic carboxylic acids or other acidic substrates. The formation of diastereomeric salts is likely to exhibit significantly different solubility properties due to the mesityl group's shape and size, facilitating efficient separation and high recovery of the desired enantiomer [3].

Application
Selection Property
Validation Focus
Oxazaborolidine catalyst synthesis
Steric bulk and rigid (R)-geometry
Enantioselectivity in ketone reduction, especially sterically hindered substrates
Chiral N,N- or N,O-ligand scaffold
Bifunctional amino alcohol for selective derivatization
Coordination geometry and enantioselectivity in transition metal catalysis
Resolution of racemic acids
Basic amine with bulky chiral environment
Diastereomeric salt solubility difference and recovery efficiency

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